molecular formula C10H9F2N3S2 B2796491 N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 727717-93-3

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2796491
CAS No.: 727717-93-3
M. Wt: 273.32
InChI Key: RRYHVSQQDAFHPJ-UHFFFAOYSA-N
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Description

N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: is a chemical compound characterized by its unique structure, which includes a benzyl group, a difluoromethylsulfanyl group, and a thiadiazol-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the reaction of benzylamine with a suitable thiadiazole precursor under controlled conditions. The difluoromethylsulfanyl group can be introduced through subsequent reactions involving difluoromethylating agents.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: : N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted thiadiazoles.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine may be used to study biological processes and pathways. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: . Its unique chemical properties may make it useful in the design of new therapeutic agents.

Industry: : In industry, this compound can be used in the production of various chemical products, including agrochemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism by which N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to N-benzyl-5-[(difluoromethyl)sulfanyl]-1,3,4-thiadiazol-2-amine include other thiadiazoles and benzyl derivatives. These compounds share structural similarities but may differ in their functional groups and properties.

Uniqueness: : this compound stands out due to its specific combination of a benzyl group, a difluoromethylsulfanyl group, and a thiadiazol-2-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.

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Properties

IUPAC Name

N-benzyl-5-(difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3S2/c11-8(12)16-10-15-14-9(17-10)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYHVSQQDAFHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(S2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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